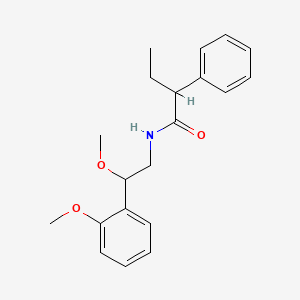

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

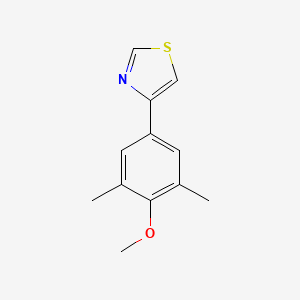

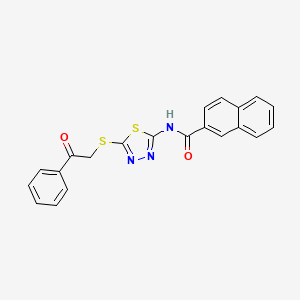

“N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylbutanamide” is an organic compound. It contains functional groups such as amide and ether, which are common in many organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The methoxyphenyl groups could potentially be introduced through electrophilic aromatic substitution or through the use of boronic esters .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a central amide group, with one side chain containing a phenyl group and the other containing a 2-methoxyphenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The ether groups might be cleaved by strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar amide and ether groups would likely make it capable of forming hydrogen bonds, influencing its solubility and boiling/melting points .Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylbutanamide has been studied extensively. It forms colorless plates with triclinic symmetry, characterized by specific unit cell parameters and atomic coordinates. Researchers have investigated its crystallographic data, including bond lengths, angles, and intermolecular interactions . Understanding its crystal structure aids in predicting its behavior in various environments.

Nazarov Cyclization

The methoxy group in this compound plays a crucial role in the Nazarov cyclization reaction. By introducing a methyl group at the 2-position of the phenyl ring, researchers have observed intriguing rearrangement processes. Gas-phase mass spectrometry studies have provided insights into the reaction mechanisms, highlighting the importance of the methoxy substituent . This cyclization reaction has applications in organic synthesis and the construction of complex molecules.

Fungicidal Activity

Researchers have explored the fungicidal potential of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylbutanamide derivatives. The steric hindrance effect of substituents (R1 and R2) significantly influences their activity. Additionally, substituents on the benzene ring impact the compound’s electrostatic properties. These findings contribute to the design of novel fungicides with improved efficacy .

Protecting Group in Organic Synthesis

The chemoselective nature of the methoxyphenyl isocyanate group makes it an excellent protecting group for amines. It can be used to temporarily shield amino functionalities during synthetic processes. Notably, this protecting group remains stable under acidic, alkaline, and aqueous conditions, allowing for efficient deprotection and regeneration of free amines . Organic chemists often employ it in peptide synthesis and other complex reactions.

Borate and Sulfonamide Intermediates

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a derivative of our compound, contains borate and sulfonamide groups. It serves as an organic intermediate and can be synthesized through nucleophilic and amidation reactions. Understanding its reactivity and stability is essential for designing novel functional materials .

properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-4-16(15-10-6-5-7-11-15)20(22)21-14-19(24-3)17-12-8-9-13-18(17)23-2/h5-13,16,19H,4,14H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRUJDSSXSFZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)

![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)

![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)

![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)